molecular formula C11H12F2N2O2 B2709082 3,3-Difluoro-N-(6-methoxypyridin-3-yl)cyclobutane-1-carboxamide CAS No. 2309231-90-9

3,3-Difluoro-N-(6-methoxypyridin-3-yl)cyclobutane-1-carboxamide

Cat. No.: B2709082
CAS No.: 2309231-90-9
M. Wt: 242.226
InChI Key: KJAJKWNRWUNDII-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-(6-methoxypyridin-3-yl)cyclobutane-1-carboxamide is a chemical compound with a unique structure that includes a cyclobutane ring, a difluoromethyl group, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N-(6-methoxypyridin-3-yl)cyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable dienes and alkenes under specific conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents, such as difluoromethyl sulfonyl compounds, under appropriate conditions.

    Attachment of the Methoxypyridine Moiety: The methoxypyridine moiety can be attached through a nucleophilic substitution reaction using a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-(6-methoxypyridin-3-yl)cyclobutane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3,3-Difluoro-N-(6-methoxypyridin-3-yl)cyclobutane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-(6-methoxypyridin-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxypyridine moiety can facilitate interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-N-(pyridin-3-yl)cyclobutane-1-carboxamide
  • 3,3-Difluoro-N-(4-methoxypyridin-3-yl)cyclobutane-1-carboxamide
  • 3,3-Difluoro-N-(6-chloropyridin-3-yl)cyclobutane-1-carboxamide

Uniqueness

3,3-Difluoro-N-(6-methoxypyridin-3-yl)cyclobutane-1-carboxamide is unique due to the presence of the methoxypyridine moiety, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

3,3-difluoro-N-(6-methoxypyridin-3-yl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c1-17-9-3-2-8(6-14-9)15-10(16)7-4-11(12,13)5-7/h2-3,6-7H,4-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAJKWNRWUNDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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